molecular formula C13H12FN5O2 B2429034 3-amino-6-(dimethylamino)-1-(4-fluorophenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one CAS No. 250713-82-7

3-amino-6-(dimethylamino)-1-(4-fluorophenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one

Cat. No.: B2429034
CAS No.: 250713-82-7
M. Wt: 289.27
InChI Key: ZUEZJYKYBJPUNG-UHFFFAOYSA-N
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Description

3-amino-6-(dimethylamino)-1-(4-fluorophenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one is a complex organic compound belonging to the pyrazolo[3,4-d][1,3]oxazine family This compound is characterized by its unique structure, which includes an amino group, a dimethylamino group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-(dimethylamino)-1-(4-fluorophenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the cyclization of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.

    Introduction of the oxazine ring: The pyrazole intermediate is then reacted with an appropriate aldehyde or ketone to form the oxazine ring.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-(dimethylamino)-1-(4-fluorophenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under various conditions (e.g., solvent, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3-amino-6-(dimethylamino)-1-(4-fluorophenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound can inhibit or modulate the activity of these targets, leading to various biological effects such as cell cycle arrest, apoptosis, or inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their anticancer properties.

    Pyrazolo[3,4-d]triazines: Another class of compounds with similar structural features and biological activities.

Uniqueness

3-amino-6-(dimethylamino)-1-(4-fluorophenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

3-amino-6-(dimethylamino)-1-(4-fluorophenyl)pyrazolo[3,4-d][1,3]oxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN5O2/c1-18(2)13-16-11-9(12(20)21-13)10(15)17-19(11)8-5-3-7(14)4-6-8/h3-6H,1-2H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEZJYKYBJPUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(C(=NN2C3=CC=C(C=C3)F)N)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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